molecular formula C32H45ClN2O3 B12018749 2-(2-Stearoylcarbohydrazonoyl)phenyl 4-chlorobenzoate CAS No. 769149-65-7

2-(2-Stearoylcarbohydrazonoyl)phenyl 4-chlorobenzoate

Cat. No.: B12018749
CAS No.: 769149-65-7
M. Wt: 541.2 g/mol
InChI Key: AVJBXEPEVLRUQM-JJNGWGCYSA-N
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Description

2-(2-Stearoylcarbohydrazonoyl)phenyl 4-chlorobenzoate is a complex organic compound with the molecular formula C32H45ClN2O3 It is a derivative of benzoate and is characterized by the presence of stearoylcarbohydrazonoyl and chlorobenzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Stearoylcarbohydrazonoyl)phenyl 4-chlorobenzoate typically involves the reaction of stearoyl chloride with carbohydrazide to form stearoylcarbohydrazide. This intermediate is then reacted with 2-hydroxybenzaldehyde to form 2-(2-stearoylcarbohydrazonoyl)phenol. Finally, this compound is esterified with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Stearoylcarbohydrazonoyl)phenyl 4-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into its reduced forms.

    Substitution: The chlorobenzoate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted derivatives where the chlorine atom is replaced by the nucleophile.

Scientific Research Applications

2-(2-Stearoylcarbohydrazonoyl)phenyl 4-chlorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Stearoylcarbohydrazonoyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets. The stearoylcarbohydrazonoyl group can interact with enzymes and proteins, potentially inhibiting their activity. The chlorobenzoate moiety may enhance the compound’s ability to penetrate cell membranes, allowing it to exert its effects within cells. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Stearoylcarbohydrazonoyl)phenyl 4-chlorobenzoate is unique due to its specific combination of stearoylcarbohydrazonoyl and chlorobenzoate groups This combination imparts distinct chemical properties and potential biological activities that are not observed in other similar compounds

Properties

CAS No.

769149-65-7

Molecular Formula

C32H45ClN2O3

Molecular Weight

541.2 g/mol

IUPAC Name

[2-[(E)-(octadecanoylhydrazinylidene)methyl]phenyl] 4-chlorobenzoate

InChI

InChI=1S/C32H45ClN2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-31(36)35-34-26-28-19-17-18-20-30(28)38-32(37)27-22-24-29(33)25-23-27/h17-20,22-26H,2-16,21H2,1H3,(H,35,36)/b34-26+

InChI Key

AVJBXEPEVLRUQM-JJNGWGCYSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N/N=C/C1=CC=CC=C1OC(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NN=CC1=CC=CC=C1OC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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